molecular formula C8H15NO B13209348 1-Amino-3-(1-methylcyclobutyl)propan-2-one

1-Amino-3-(1-methylcyclobutyl)propan-2-one

Cat. No.: B13209348
M. Wt: 141.21 g/mol
InChI Key: RCQBLLZZENOZMH-UHFFFAOYSA-N
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Description

1-Amino-3-(1-methylcyclobutyl)propan-2-one is an organic compound with the molecular formula C8H15NO. This compound is characterized by the presence of an amino group attached to a cyclobutyl ring and a ketone functional group. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(1-methylcyclobutyl)propan-2-one can be achieved through several methods. One common approach involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium and results in high yields of optically pure amino keto ethers .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(1-methylcyclobutyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-Amino-3-(1-methylcyclobutyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Amino-3-(1-methylcyclobutyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the amino group can form hydrogen bonds with biological molecules, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

1-Amino-3-(1-methylcyclobutyl)propan-2-one can be compared with other similar compounds, such as:

    1-Amino-3-(1-methylcyclobutyl)propan-1-ol: This compound has a similar structure but with an alcohol group instead of a ketone.

    1-Amino-3-(1-methylcyclobutyl)propan-2-ol: This compound also has an alcohol group but differs in the position of the functional groups.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-amino-3-(1-methylcyclobutyl)propan-2-one

InChI

InChI=1S/C8H15NO/c1-8(3-2-4-8)5-7(10)6-9/h2-6,9H2,1H3

InChI Key

RCQBLLZZENOZMH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CC(=O)CN

Origin of Product

United States

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